molecular formula C₁₄H₁₅N₃ B1145916 Methyl Varenicline CAS No. 1333145-89-3

Methyl Varenicline

Número de catálogo B1145916
Número CAS: 1333145-89-3
Peso molecular: 225.29
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .


Molecular Structure Analysis

The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .


Chemical Reactions Analysis

Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .

Aplicaciones Científicas De Investigación

Treatment of Alcohol Dependence

Methyl Varenicline has been used in the treatment of alcohol dependence . A systematic review and meta-analysis of randomized controlled trials (RCTs) showed that Methyl Varenicline significantly reduced alcohol-related outcomes compared with placebo . This includes improvements in the percentage of abstinent days, drinks per day, drinks per drinking day, and craving .

Treatment of Nicotine Addiction

Methyl Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is the most efficacious monotherapy for increasing smoking abstinence rates, with proven superiority over sustained-release bupropion, nicotine replacement therapy, and placebo .

Modulation of Dopaminergic Function

Methyl Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* neuronal nicotinic acetylcholine receptors .

Treatment of Withdrawal and Dependency

Methyl Varenicline has been used as an agent for the treatment of withdrawal and dependency . It exhibits a receptor-dependent mode of action, acting as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors .

Safety and Side Effects

Repeated reports of neuropsychiatric and cardiovascular safety concerns against Methyl Varenicline have not been confirmed by meta-analytic findings . Serious side effects were not observed in the Methyl Varenicline or placebo groups .

Pharmacodynamics and Mechanism of Action

Methyl Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .

Safety And Hazards

Varenicline has been associated with seizures and some patients who drink while taking the drug may become aggressive or black out . The FDA continues to believe that the drug’s benefits outweigh the risks and the current warnings in the Chantix drug label are appropriate . The risk of serious neuropsychiatric events with Chantix is currently highlighted in the Boxed Warning and Warnings and Precautions section of the physician label and in the patient Medication Guide .

Direcciones Futuras

Most people take varenicline for 12 weeks . Your healthcare provider might prescribe it for longer, if needed . The health benefits of stopping smoking outweigh the cancer risk from the nitrosamine impurity in varenicline .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Methyl Varenicline involves the conversion of 6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A) to Methyl Varenicline (compound B) through a series of chemical reactions.", "Starting Materials": [ "6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound A)", "Methylamine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Compound A is reacted with methylamine in methanol to form N-methyl-6-chloro-3,4-dihydro-1H-pyrrolo[2,3-b]pyridine (compound C).", "Step 2: Compound C is treated with sodium cyanoborohydride in methanol to reduce the imine group and form N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound D).", "Step 3: Compound D is reacted with hydrochloric acid to form the hydrochloride salt of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound E).", "Step 4: Compound E is treated with sodium hydroxide in water to form the free base of N-methyl-6-chloro-1,2,3,4-tetrahydroisoquinoline (compound F).", "Step 5: Compound F is reacted with methyl iodide in ethyl acetate to form the methylated product, Methyl Varenicline (compound B)." ] }

Número CAS

1333145-89-3

Nombre del producto

Methyl Varenicline

Fórmula molecular

C₁₄H₁₅N₃

Peso molecular

225.29

Sinónimos

2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.